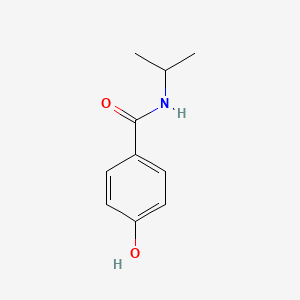

4-hydroxy-N-isopropylbenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-10(13)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCVDDAVCVFQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429301 | |

| Record name | 4-hydroxy-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83191-67-7 | |

| Record name | 4-hydroxy-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 4 Hydroxy N Isopropylbenzamide Within the Benzamide Class

Benzamides are a significant class of organic compounds characterized by a benzoyl group bound to a nitrogen atom. Their derivatives are the subject of extensive research in medicinal chemistry due to their diverse pharmacological activities. ontosight.aiontosight.aiwalshmedicalmedia.com The versatility of the benzamide (B126) scaffold allows for modifications at various positions on the benzene (B151609) ring and the amide nitrogen, leading to a wide spectrum of biological effects. ontosight.ainih.gov These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect their interaction with biological targets. ontosight.ai

The benzamide class of compounds has yielded numerous therapeutic agents with applications in managing a range of conditions. Depending on their specific structure, benzamide derivatives have demonstrated potential as antipsychotic, anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiwalshmedicalmedia.com The core structure of 4-hydroxy-N-isopropylbenzamide features a hydroxyl group at the fourth position of the benzene ring and an isopropyl group attached to the amide nitrogen. These specific substitutions are crucial in defining its chemical properties and its potential interactions within biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 nih.gov |

| Molecular Weight | 179.216 g/mol molbase.com |

| IUPAC Name | 4-hydroxy-N-propan-2-ylbenzamide molbase.com |

| CAS Number | 83191-67-7 molbase.com |

Historical Perspective of Research on 4 Hydroxy N Isopropylbenzamide and Its Analogs

Research into benzamide (B126) derivatives has a long history, with scientists continuously exploring new analogs to discover compounds with improved efficacy and novel biological activities. walshmedicalmedia.com The synthesis of various benzamide derivatives is a key area of investigation, with numerous methods developed to create diverse libraries of compounds for pharmacological screening. nih.gov

While specific historical milestones for 4-hydroxy-N-isopropylbenzamide are not extensively documented in readily available literature, research on its structural analogs provides insight into the evolution of this chemical class. For instance, studies on related benzamides, such as those with different substitution patterns on the aromatic ring or varied alkyl groups on the amide nitrogen, have been ongoing. valpo.edu The synthesis of such analogs often involves the reaction of a substituted benzoic acid with an appropriate amine. For example, the synthesis of 3,4-dichloro-N-isopropylbenzamide was achieved by reacting 3,4-dichlorobenzoic acid with isopropylamine (B41738). uni-saarland.de Similarly, the synthesis of N-((3r)-adamantan-1-yl)-4-isopropylbenzamide has been documented. mdpi.com

The exploration of benzamide analogs has led to the identification of compounds with a wide range of biological activities, including anticonvulsant and anti-inflammatory properties. walshmedicalmedia.com This continuous research effort underscores the importance of the benzamide scaffold in the quest for new therapeutic agents.

Significance of 4 Hydroxy N Isopropylbenzamide As a Core Scaffold in Medicinal Chemistry

Established Synthetic Pathways for this compound

The formation of this compound is typically achieved through well-established organic chemistry reactions that create an amide bond between a carboxylic acid derivative and an amine.

The most direct method for synthesizing this compound is through a condensation reaction, which involves the formation of an amide bond by joining a carboxylic acid and an amine with the elimination of a water molecule. In this case, 4-hydroxybenzoic acid is reacted with isopropylamine (B41738). Due to the relatively low reactivity of carboxylic acids, the reaction often requires a coupling agent to facilitate the amide bond formation. Agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. smolecule.com

The general principle of condensation is widely applied in the synthesis of various amide and hydrazone derivatives. semanticscholar.org For instance, the synthesis of 2-amino-N-isopropylbenzamide can be achieved through the reaction of isatoic anhydride (B1165640) with an appropriate amine, which represents another form of condensation leading to a substituted benzamide. researchgate.net

A common alternative involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. 4-hydroxybenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 4-hydroxybenzoyl chloride. This highly reactive acid chloride is then coupled with isopropylamine, typically in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion. smolecule.com

Multi-step synthesis is often necessary when dealing with molecules that have multiple reactive functional groups. In the case of this compound, the phenolic hydroxyl group can interfere with reactions at the carboxylic acid site. Therefore, a protection strategy is often employed.

A typical multi-step sequence involves:

Protection: The hydroxyl group of 4-hydroxybenzoic acid is protected, often by converting it into an ether, such as a benzyl (B1604629) or silyl (B83357) ether. This prevents it from reacting in subsequent steps.

Activation and Amidation: The protected 4-alkoxybenzoic acid is then activated, commonly by converting it to its acid chloride using oxalyl chloride or thionyl chloride. nih.gov This intermediate is subsequently reacted with isopropylamine to form the N-isopropyl amide.

Deprotection: The protecting group is removed to restore the free hydroxyl group, yielding the final product, this compound. For example, a benzyl ether protecting group can be cleaved via catalytic hydrogenation. nih.gov

This strategic approach is mirrored in the synthesis of related complex molecules, such as 4-hydroxy-N-isopropyltryptamine, where a protected 4-benzyloxyindole (B23222) is the starting point for a sequence involving amidation followed by deprotection. nih.gov

The synthesis of this compound relies on readily available and specific chemical precursors. The primary starting materials are fundamental building blocks in organic synthesis. The compound itself can also serve as a precursor for the synthesis of other molecules. google.com

| Precursor Name | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| 4-hydroxybenzoic acid | C₇H₆O₃ | Provides the 4-hydroxyphenyl and carboxyl groups. | smolecule.com |

| Isopropylamine | C₃H₉N | Provides the N-isopropyl group. | researchgate.netnih.gov |

| 4-hydroxybenzoyl chloride | C₇H₅ClO₂ | An activated form of 4-hydroxybenzoic acid used for efficient amidation. | smolecule.com |

| (E)-tert-butyl 3-fluoro-4-bromobut-2-enylcarbamate | C₉H₁₅BrFNO₂ | Reacts with this compound to form more complex structures. | google.com |

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers powerful tools for the direct functionalization of aromatic rings, enabling the efficient creation of derivatives from a core structure like this compound. These methods are crucial for building molecular complexity and exploring structure-activity relationships in fields like medicinal chemistry.

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of arenes. researchgate.net In the context of benzamide scaffolds, the amide group can act as a directing group, guiding the palladium catalyst to a specific C-H bond, typically at the ortho position. nih.gov This allows for the direct introduction of various functional groups, including hydroxyl groups (hydroxylation).

An efficient sp2 C–H hydroxylation method has been developed for synthesizing functionalized phenols from various benzamides using a palladium(II) catalyst. x-mol.com The process often uses a trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) co-solvent system, which serves as the oxygen source. x-mol.com Such methods tolerate a wide range of functional groups, making them highly versatile for creating derivatives of this compound, for example, by introducing a second hydroxyl group at one of the ortho positions (C2 or C6) of the benzene (B151609) ring. Research has also demonstrated the synthesis of o-hydroxybenzylamines via Pd-catalyzed hydroxylation using a removable amide as the directing group. rsc.org

| Key Finding | Methodology | Significance | Reference |

|---|---|---|---|

| Regioselective ortho-hydroxylation | Pd(II)-catalyzed C-H activation with an amide directing group. | Allows for precise installation of hydroxyl groups on the benzamide ring. | x-mol.comrsc.org |

| Use of TFA/TFAA as an oxygen source | Critical factor for promoting C-H activation with weakly coordinating directing groups. | Provides a convenient and effective source of oxygen for the hydroxylation reaction. | x-mol.com |

| Broad functional group tolerance | The catalytic system works with various substituted benzamides. | Enables the synthesis of a diverse library of complex phenol (B47542) derivatives. | researchgate.netrsc.org |

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. scirp.org The strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base (like n-butyllithium or sec-butyllithium) and directs deprotonation (metalation) to the adjacent ortho position. uwindsor.ca

The N-substituted amide functionality is one of the most effective DMGs. uwindsor.ca In this compound, the N-isopropylamide group can direct metalation to the C2 and C6 positions of the phenyl ring. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents.

This methodology provides a regiospecific route to various ortho-substituted benzamides. capes.gov.brresearchgate.net For example, quenching the lithiated intermediate with an aldehyde would yield a secondary alcohol, while reaction with iodine would introduce an iodine atom, which can then be used in further cross-coupling reactions like the Suzuki-Miyaura coupling. unito.it The regioselectivity of the metalation can sometimes be influenced by the type of amide (secondary vs. tertiary) and the reaction conditions. scirp.org

| Principle | Application | Key Features | Reference |

|---|---|---|---|

| Complex-Induced Proximity Effect (CIPE) | Regioselective introduction of electrophiles at the position ortho to the amide DMG. | High regioselectivity; versatile for introducing a wide array of functional groups. | scirp.org |

| Amide as a Directing Group | The N-isopropylbenzamide moiety directs lithiation to the C2 and C6 positions. | Secondary and tertiary amides are powerful DMGs in organic synthesis. | uwindsor.ca |

| Reaction with Electrophiles | The generated aryllithium intermediate reacts with electrophiles like aldehydes, ketones, alkyl halides, and CO₂. | Provides access to a vast range of disubstituted and polysubstituted benzamide derivatives. | capes.gov.brunito.it |

Photochemical and Electrochemical Approaches for this compound Modification

While specific studies detailing the direct photochemical and electrochemical modification of this compound are not extensively documented in the provided search results, general principles of photochemistry and electrochemistry of aromatic compounds can be applied. The phenolic hydroxyl group and the benzamide moiety are the primary sites for such transformations.

Photochemical Approaches:

Photochemical reactions are initiated by the absorption of light, leading to excited electronic states with altered reactivity. For this compound, potential photochemical modifications could involve:

Photo-oxidation: The phenolic hydroxyl group is susceptible to oxidation. In the presence of photosensitizers and oxygen, it could be oxidized to form quinone-type structures.

Photo-Fries Rearrangement: While less common for benzamides compared to esters, irradiation could potentially induce rearrangement of the amide group.

Photodegradation: Prolonged exposure to UV light, especially in the presence of photocatalysts like titanium dioxide (TiO2), can lead to the degradation of the molecule. Studies on related compounds like the herbicide bentazon have shown that photocatalytic degradation proceeds through hydroxylation, ring rupture, and the formation of various intermediates. researchgate.net

Electrochemical Approaches:

Electrochemical methods use an electric current to drive chemical reactions. soton.ac.uk The electrochemical behavior of this compound would be characterized by both oxidation and reduction processes.

Anodic Oxidation: The phenolic hydroxyl group is readily oxidized at an anode. This process typically involves the transfer of one electron and one proton, leading to the formation of a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or reaction with other nucleophiles present in the solution. The oxidation of the benzene ring itself can also occur at higher potentials. researchgate.net

Cathodic Reduction: The amide carbonyl group and the aromatic ring can be reduced at a cathode. The specific products would depend on the electrode material, solvent, and pH of the electrolyte.

Recent advancements in electrochemical flow technology offer precise control over reaction conditions, potentially enabling selective modifications of complex molecules. soton.ac.uk

Chemical Transformations and Reaction Mechanisms of this compound

The chemical reactivity of this compound is dictated by its functional groups: the phenolic hydroxyl group, the amide linkage, and the aromatic benzene ring. These sites allow for a variety of chemical transformations.

Hydrolysis Reactions of the Amide Bond in this compound Derivatives

The amide bond in this compound derivatives can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-hydroxybenzoic acid and isopropylamine.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of isopropylamine to form 4-hydroxybenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the isopropylamide anion, which is a poor leaving group. However, subsequent protonation of the leaving group by the initially formed carboxylic acid drives the reaction to completion.

The rate of hydrolysis can be influenced by the presence of other substituents on the benzene ring and the nature of the N-substituent. For some related benzamide derivatives, hydrolysis is a key step in their metabolic pathways. researchgate.net

Reduction Reactions Involving this compound

The amide functionality in this compound can be reduced to the corresponding amine, N-isopropyl-(4-hydroxybenzyl)amine.

A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). guidechem.comlookchem.com The reaction mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the amide. The resulting aluminate complex is then hydrolyzed in a subsequent workup step to yield the final amine product.

The general procedure involves:

Suspending LiAlH₄ in dry THF under an inert atmosphere and cooling the mixture.

Slowly adding a solution of the N-isopropylbenzamide derivative in dry THF.

Refluxing the reaction mixture to ensure complete reduction.

Carefully quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or sodium sulfate, followed by extraction and purification of the product. guidechem.com

The table below outlines a typical reduction of an N-isopropylbenzamide.

| Reactant | Reagent | Solvent | Product |

| N-isopropylbenzamide | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | N-Isopropylbenzylamine |

Substitution Reactions on the Benzene Ring and Amide Nitrogen of this compound

Substitution on the Benzene Ring:

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. libretexts.orgmsu.edu The hydroxyl group is a powerful ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group. Since the para position is already occupied by the N-isopropylbenzamide group, electrophilic substitution will primarily occur at the ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would yield halogenated derivatives.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring.

Sulfonation: Reaction with fuming sulfuric acid would lead to the formation of a sulfonic acid derivative.

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce alkyl or acyl groups onto the aromatic ring. msu.edu

The reactivity of the benzene ring can be influenced by substituents. Electron-donating groups increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. libretexts.orgresearchgate.net

Substitution on the Amide Nitrogen:

The amide nitrogen in this compound has a lone pair of electrons, but its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. However, under certain conditions, substitution on the nitrogen can occur.

N-Alkylation: Deprotonation of the amide N-H with a strong base, followed by reaction with an alkyl halide, can lead to N-alkylation. However, O-alkylation of the phenolic hydroxyl group is often a competing reaction. The choice of base and reaction conditions can influence the selectivity.

Directed ortho-Metalation (DoM): The amide group, in concert with the hydroxyl group (often protected), can act as a directed metalation group (DMG). thieme-connect.comacs.org This involves deprotonation of an ortho position by a strong base like n-butyllithium, creating a lithiated intermediate that can then react with various electrophiles. This strategy allows for the regioselective introduction of substituents ortho to the directing group. thieme-connect.com

Stability of this compound under various Reaction Conditions

The stability of this compound is dependent on the specific reaction conditions, including temperature, pH, and the presence of oxidizing or reducing agents.

Thermal Stability: Generally, benzamides are relatively stable compounds. However, at very high temperatures, decomposition can occur. For instance, heating a related isopropylbenzamide derivative with elemental sulfur at 190 °C resulted in a reaction involving the isopropyl group. nih.govmdpi.com

pH Stability:

Acidic Conditions: In strong acidic solutions, the amide bond can undergo hydrolysis, as discussed in section 2.3.1.

Basic Conditions: Strong basic conditions can also promote amide hydrolysis. Additionally, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion.

Oxidative Stability: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of strong oxidizing agents or under photochemical/electrochemical conditions. This can lead to the formation of quinones or other oxidation products. researchgate.net

Reductive Stability: The amide group can be reduced by strong reducing agents like LiAlH₄. guidechem.comlookchem.com The aromatic ring is generally stable to reduction under these conditions but can be reduced under more forcing conditions (e.g., catalytic hydrogenation at high pressure).

A safety data sheet for a related compound, 3-fluoro-2-hydroxy-N-isopropylbenzamide, indicates that it is stable under recommended storage conditions, which are typically at room temperature in a dry area. cymitquimica.com Hazardous decomposition products can include carbon oxides and nitrogen oxides upon combustion. cymitquimica.com

The table below summarizes the stability of this compound under different conditions.

| Condition | Effect on Functional Groups |

| High Temperature | Potential for decomposition, reactions involving the isopropyl group. |

| Strong Acid | Hydrolysis of the amide bond. |

| Strong Base | Hydrolysis of the amide bond, deprotonation of the phenolic hydroxyl group. |

| Oxidizing Agents | Oxidation of the phenolic hydroxyl group. |

| Reducing Agents | Reduction of the amide group to an amine. |

Pharmacological Activity Spectrum of this compound and Related Compounds

Benzamide derivatives have been extensively studied for their potential as anti-cancer agents, with many exhibiting cytotoxic effects on cancer cell lines through various mechanisms of action. A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which feature a N-hydroxybenzamide group as a zinc-chelating moiety, were designed and evaluated for their ability to inhibit histone deacetylases (HDACs). nih.gov These compounds demonstrated inhibitory activity against these enzymes, with some derivatives showing IC50 values as low as 4.0 microM. nih.gov

Notably, the thiophene (B33073) substituted derivative 5j and the benzo[d] uni-lj.sinanobioletters.comdioxole derivative 5t from this series showed significant antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov Further research into hydroxamic acids, a class of compounds that can be derived from benzamides, led to the development of inhibitors of both HDAC and Heat Shock Protein 90 (HSP90). ucsd.edu Additionally, a compendium of hydroxamic acids was assessed for cytotoxicity against HCT-116 human colorectal cancer cells, with the most potent inhibitor, compound 2 , showing a GI50 of 0.495 μM. nih.gov This compound was found to reduce colony formation and induce cell cycle arrest. nih.gov It displayed preferential inhibition of HDAC6 and potent inhibition of LSD1. nih.gov

Table 1: Cytotoxic Activity of Benzamide Derivatives

| Compound | Target Cell Line | Activity | IC50/GI50 Value |

|---|---|---|---|

| Thiophene derivative (5j) | HCT116, A549 | Antiproliferative | 0.3 µM |

| Benzo[d] uni-lj.sinanobioletters.comdioxole derivative (5t) | HCT116, A549 | Antiproliferative | 0.4 µM |

| Compound 2 | HCT-116 | Cell Growth Inhibition | 0.495 µM (GI50) |

The investigation into the anti-inflammatory properties of compounds related to this compound has revealed potential mechanisms targeting key inflammatory pathways. One area of focus has been the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a critical component of the innate immune system that, when activated, triggers inflammatory responses. nih.gov A compound featuring a 4-isopropylbenzamide moiety, identified as compound 60 , demonstrated potent inhibition of the NLRP3 inflammasome with an IC50 of 30 nM in bone marrow-derived macrophages (BMDMs). nih.gov The activation of the NLRP3 inflammasome is a two-step process involving a priming signal, often from proinflammatory cytokines like TNF-α, and a subsequent activation signal. nih.gov Inhibition of this pathway is a promising strategy for managing inflammatory diseases.

Furthermore, preliminary studies on 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid suggest it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Analogs of this compound are being explored for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.com Research has shown that the NLRP3 inflammasome is implicated in neurodegenerative conditions. nih.gov As mentioned previously, compound 60 , which contains a 4-isopropylbenzamide group, is a potent inhibitor of the NLRP3 inflammasome, suggesting a potential neuroprotective role by mitigating neuroinflammation. nih.gov

In a different approach, scientists have synthesized 3H-1,2-dithiole-3-thiones, a class of sulfur-containing heterocyclic compounds, to investigate their neuroprotective effects. mdpi.com One such derivative, N-((3r)-adamantan-1-yl)-4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamide , was synthesized from N-((3r)-adamantan-1-yl)-4-isopropylbenzamide. mdpi.comresearchgate.net These dithiolethiones are being studied for their ability to activate the Nrf2-driven antioxidant pathway, which is crucial for protecting cells from oxidative stress, a key factor in neurodegeneration. mdpi.com

The benzamide scaffold is a promising framework for the development of new antimicrobial agents. nanobioletters.com A significant target for these compounds is the filamentous temperature-sensitive Z (FtsZ) protein, which is essential for bacterial cell division in both Gram-positive and Gram-negative bacteria. uni-lj.sinih.gov Researchers have developed a class of benzamide compounds that show inhibitory activity against FtsZ in both Staphylococcus aureus and Escherichia coli. uni-lj.sinih.gov Although their effectiveness against E. coli can be limited by efflux pumps, these findings confirm that a single molecule can target both types of bacteria. uni-lj.sinih.gov

Further studies have synthesized various N-benzamide derivatives and tested their antibacterial profiles. nanobioletters.com Compound 5a in one study showed excellent activity against both B. subtilis and E. coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis. nanobioletters.com Other research has focused on 5‐methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzamide scaffolds, which have demonstrated both antifungal and antibacterial properties. researchgate.net

Table 2: Antimicrobial Activity of Benzamide Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound 5a | B. subtilis | 25 | 6.25 |

| E. coli | 31 | 3.12 | |

| Compound 6b | E. coli | 24 | 3.12 |

| Compound 6c | B. subtilis | 24 | 6.25 |

In the search for new immunosuppressive agents, researchers have identified arylhydroxytriazenes as a promising class of compounds. aai.org One particular derivative, 3-methyl-3-hydroxy-1-(p-isopropyl-carbomoylphenyl)triazene (designated PR-H-286 BS), has been studied for its ability to suppress the immune response in animal models. aai.org This compound was synthesized through the diazotization of 4-amino-N-isopropylbenzamide and subsequent coupling with N-methylhydroxylamine. aai.org

The immunosuppressant activity of PR-H-286 BS was demonstrated in the Jerne plaque-forming cell (PFC) test, where it suppressed the number of PFCs by over 96%, showing high efficacy when administered both intraperitoneally and orally. aai.org This highlights the potential of modifying the 4-amino-N-isopropylbenzamide structure to create potent immunomodulatory agents.

Histone deacetylase (HDAC) inhibitors represent a novel class of antimalarial drug candidates, targeting enzymes crucial for the parasite's life cycle. nih.govresearchgate.net These inhibitors have shown activity against multiple stages of the Plasmodium falciparum parasite, including the asexual blood stages, liver stages, and gametocytes. researchgate.netnih.gov

A series of peptoid-based HDAC inhibitors were designed and evaluated, leading to the discovery of potent antiplasmodial compounds. nih.gov These compounds were developed by modifying a peptoid scaffold, which included an isopropylbenzamide motif. nih.gov The research led to the identification of N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide (compound 2h ) as a highly potent and parasite-specific dual-stage antiplasmodial HDAC inhibitor. nih.govguidetomalariapharmacology.org It displayed an IC50 value of 0.0052 μM against the asexual blood stage of P. falciparum (3D7 strain) and 0.016 μM against the exo-erythrocytic forms of P. berghei. nih.gov Another potent compound, 1u , an HDAC6 inhibitor, showed a mean IC50 of 4 nM against clinical P. falciparum isolates. nih.gov

Table 3: Antiplasmodial Activity of HDAC Inhibitors with Isopropylbenzamide Motifs

| Compound | Parasite Stage | Parasite Species | IC50 |

|---|---|---|---|

| Compound 2h | Asexual Blood Stage | P. falciparum (3D7) | 0.0052 µM |

| Exo-erythrocytic Form | P. berghei | 0.016 µM | |

| Compound 1u | Asexual Stage | P. falciparum (clinical isolates) | 4 nM |

Analgesic Potential and Antipyretic Studies of N-(4-hydroxyphenyl)acetamide Analogs with Benzamide Linkages

Acetaminophen (ApAP), a widely used analgesic and antipyretic drug, carries a risk of liver damage (hepatotoxicity) with overuse, primarily due to its metabolic conversion to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.govwebsite-files.com This has spurred research into novel analogs that retain therapeutic efficacy without the associated liver toxicity. nih.gov

A novel series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) analogs has been synthesized and evaluated for these properties. nih.govwebsite-files.com These compounds are derived from the ring-opening of a non-hepatotoxic, but also non-antipyretic and metabolically unstable, ApAP analog. nih.govresearchgate.net The resulting N-substituted amides, which incorporate a benzamide linkage, demonstrate increased stability and lipophilicity. nih.govwebsite-files.com

Preclinical studies have shown that specific new chemical entities (NCEs) from this series, such as compounds 3b and 3r, retain both analgesic and antipyretic effects. nih.govwebsite-files.com Importantly, when administered at concentrations equivalent to a toxic dose of ApAP, these analogs did not lead to the formation of the hepatotoxic NAPQI. nih.gov Livers from mice treated with these NCEs did not show the markers of mitochondrial damage and loss of cellular integrity that are observed with ApAP toxicity. nih.gov This research highlights a promising therapeutic pipeline for non-narcotic pain management that circumvents the liver damage associated with acetaminophen. website-files.com While these compounds possess high analgesic activity, some derivatives have been specifically designed to be free from antipyretic effects, making them suitable for chronic pain management where reducing body temperature is not required. google.com

Urease Inhibition by N′-Benzylidene-benzohydrazide Derivatives

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. Therefore, inhibiting urease is a key strategy for treating these conditions. N′-Benzylidene-benzohydrazide derivatives have emerged as a significant class of urease inhibitors. mdpi.comresearchgate.netnih.gov

Researchers have synthesized and tested numerous derivatives, revealing potent inhibitory activities. For instance, a study involving twenty-three new N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives found that all compounds showed good inhibitory activity, with IC50 values ranging from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, compared to the standard inhibitor thiourea (B124793) (IC50 = 21.14 ± 0.425 µM). mdpi.comnih.gov Two compounds in this series demonstrated even greater activity than the standard. mdpi.comnih.gov Structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the phenyl ring enhances the inhibitory effect on the enzyme. mdpi.comnih.gov

Another study of benzohydrazide (B10538) derivatives (compounds 1-43) also showed good inhibitory activities, with IC50 values in the range of 0.87 ± 0.31 to 19.0 ± 0.25 µM, which was superior to the thiourea standard (IC50 = 21.25 ± 0.15 µM). nih.gov The most active compound in this series featured two chloro groups at the meta positions of one ring and a methoxy (B1213986) group at the para position of another. nih.gov Kinetic studies revealed that these compounds can inhibit urease through both competitive and non-competitive mechanisms. nih.gov

Interactive Table: Urease Inhibitory Activity of Benzohydrazide Derivatives

| Compound | Derivative Type | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

|---|---|---|---|---|

| 6 | N′-benzylidene-4-(tert-butyl)benzohydrazide | 13.33 ± 0.58 | 21.14 ± 0.425 | mdpi.com |

| 25 | N′-benzylidene-4-(tert-butyl)benzohydrazide | 13.42 ± 0.33 | 21.14 ± 0.425 | mdpi.com |

| 36 | Benzohydrazide | 0.87 ± 0.31 | 21.25 ± 0.15 | nih.gov |

| General Range | N′-benzylidene-4-(tert-butyl)benzohydrazide | 13.33 - 251.74 | 21.14 ± 0.425 | mdpi.com |

| General Range | Benzohydrazide | 0.87 - 19.0 | 21.25 ± 0.15 | nih.gov |

Elucidation of Molecular Mechanisms of Action

The therapeutic effects of this compound and its analogs are rooted in their ability to interact with and inhibit specific enzymes that play critical roles in disease processes.

Enzyme Inhibition Mechanisms

Histone Deacetylase (HDAC) Inhibition by Isopropylbenzamide-containing Peptoids

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is linked to various diseases, including cancer and parasitic infections like malaria, making them a key therapeutic target. nih.govresearchgate.netresearchgate.net Peptoid-based structures containing an isopropylbenzamide moiety have been developed as potent HDAC inhibitors. nih.gov

In the context of malaria, where novel drug targets are urgently needed due to resistance, HDACs of the Plasmodium falciparum parasite are a promising avenue. nih.govnih.gov A study focused on peptoid-based HDAC inhibitors led to the discovery of a hit compound, N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide (compound 2h). nih.gov This compound proved to be a potent and parasite-specific dual-stage antiplasmodial HDAC inhibitor, effective against both the asexual blood stages (IC50 Pf3D7 = 0.0052 μM) and the exo-erythrocytic forms in the liver (IC50 PbEEF = 0.016 μM). nih.gov These inhibitors showed high selectivity for the parasite over mammalian cells. nih.gov

Further research into a mini-library of these compounds provided deeper insight into their structure-activity relationships. researchgate.net The most promising inhibitor from one series, compound 3n, showed potent activity against both drug-sensitive and drug-resistant strains of P. falciparum and was also active against the liver stages of the parasite. researchgate.net These findings underscore the potential of isopropylbenzamide-containing peptoids as leads for developing new antimalarial drugs. researchgate.net

Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition by Benzamide Conjugates

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is an enzyme involved in inflammation, oxidative stress, and glucose transport. nih.govresearchgate.netresearcher.life It is expressed in several cell types, including vascular endothelial cells and smooth muscle cells. nih.govresearcher.life The enzymatic activity of SSAO/VAP-1 leads to the production of hydrogen peroxide and aldehydes, which can contribute to cellular damage. nih.govresearcher.life

Elevated levels of SSAO/VAP-1 have been associated with inflammatory diseases and atherosclerosis. nih.govresearchgate.net In human studies, plasma VAP-1/SSAO levels were found to be higher in patients with coronary artery disease (CAD) and correlated with the severity of the disease. nih.gov Inhibition of this enzyme is therefore considered a promising therapeutic strategy. researchgate.net

Specific inhibitors, such as PXS-4728A, have been shown to reduce the development of atherosclerosis in animal models. nih.gov The inhibition of SSAO/VAP-1 attenuated the expression of adhesion molecules and pro-inflammatory cytokines in the aorta, and suppressed the recruitment of inflammatory cells into atherosclerotic plaques. nih.gov While the search results describe various inhibitors, including haloallylamines and other amine derivatives, they establish SSAO/VAP-1 as a validated target for inflammatory conditions. medchemexpress.comgoogle.com Benzamide conjugates represent one of the chemical classes being explored for the development of potent and selective SSAO/VAP-1 inhibitors.

Anaplastic Lymphoma Kinase (ALK) Inhibition through Benzamide Functional Groups

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal translocations, becomes a driver of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. nih.govnih.gov Consequently, ALK is a major target for cancer therapy. acs.org

The benzamide functional group has been identified as a key structural feature for potent ALK inhibition. A 2D-QSAR study indicated that a 2-hydroxy-5-isopropyl benzamide functional group was associated with higher potency in ALK inhibitors. researchgate.net This suggests that incorporating such functional groups into new molecular designs could lead to more effective drugs. researchgate.netresearchgate.net

Several series of ALK inhibitors incorporating benzamide or related structures have been developed. One novel series of 3,5-diamino-1,2,4-triazole benzyl ureas demonstrated potent ALK inhibition. nih.gov Specific compounds from this series, 15a, 20a, and 23a, showed strong antiproliferative effects in cells transformed with ALK, with IC50 values of 70 nM, 40 nM, and 20 nM, respectively. nih.gov These compounds were also effective against cancer cell lines harboring ALK mutations that confer resistance to other treatments. nih.gov Another study developed dual inhibitors of ALK and HDAC, where a compound (3b) with a 2-acyliminobenzimidazole moiety showed potent inhibition of both ALK (IC50 = 16 nM) and a specific ALK resistance mutant (L1196M, IC50 = 4.9 nM). nih.gov

Interactive Table: ALK Inhibitory Activity of Benzamide-Related Compounds

| Compound | Compound Type | Target Cell/Enzyme | IC50 (nM) | Reference |

|---|---|---|---|---|

| 15a | 3,5-diamino-1,2,4-triazole benzyl urea | Tel-ALK Ba/F3 cells | 70 | nih.gov |

| 20a | 3,5-diamino-1,2,4-triazole benzyl urea | Tel-ALK Ba/F3 cells | 40 | nih.gov |

| 23a | 3,5-diamino-1,2,4-triazole benzyl urea | Tel-ALK Ba/F3 cells | 20 | nih.gov |

| 3b | Benzimidazole (B57391) derivative | ALK enzyme | 16 | nih.gov |

| 3b | Benzimidazole derivative | ALK L1196M mutant | 4.9 | nih.gov |

| 001-017 | Type-I1/2 Inhibitor | ALK L1196M mutant | 7.51 | acs.org |

Adenylyl Cyclase 1 (AC1) Inhibition for Chronic Pain Treatment

Adenylyl cyclase type 1 (AC1) has emerged as a significant target for the treatment of chronic pain due to its role in central nervous system pain sensitization. nih.gov AC1 is an enzyme that catalyzes the conversion of adenosine (B11128) 5′-triphosphate (ATP) to 3′,5′-cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways. nih.gov The expression of AC1 is primarily concentrated in the central nervous system (CNS), particularly in brain regions associated with learning, memory, and the development of chronic pain, such as the hippocampus and anterior cingulate cortex. nih.gov Evidence suggests that AC1 is responsible for the propagation of inflammatory pain stimuli, making its selective inhibition a promising therapeutic strategy. nih.govpurdue.edu

Research into selective AC1 inhibitors aims to bypass opioid receptors, potentially avoiding the tolerance and addiction associated with traditional opioid therapies while still effectively managing chronic pain. purdue.edu Structure-activity relationship (SAR) studies on various scaffolds have been conducted to identify potent and selective AC1 inhibitors. In a study on a pyrazolylpyrimidinone series, while many analogs showed mid-nanomolar range AC1 potencies, the introduction of a 4-hydroxy group on the phenyl ring resulted in a complete loss of AC1 inhibitory activity. nih.gov This highlights the sensitivity of the target's binding pocket to substitutions at this position. In contrast, other substitutions on the phenyl ring, such as alkyl groups, led to potent AC1 inhibitors with IC₅₀ values in the sub-micromolar range. nih.gov

Table 1: AC1 Inhibition by Phenyl-Substituted Pyrimidinone Analogs

| Compound (Substitution) | AC1 IC₅₀ (μM) | % AC8 Inhibition |

|---|---|---|

| Unsubstituted Phenyl (6) | 2.4 | Not Reported |

| para-methyl (17) | Slightly reduced vs. meta-methyl | 11-28% |

| meta-methyl (16) | Not specified, potent | 11-28% |

| 3-ethyl (20) | 0.44 | 11-28% |

| 4-ethyl (21) | 0.39 | 11-28% |

| 4-hydroxy | Inactive | Not Applicable |

This table presents data on the inhibitory activity of various substituted pyrimidinone analogs against Adenylyl Cyclase 1 (AC1) and Adenylyl Cyclase 8 (AC8), based on findings from SAR studies. nih.gov

The development of selective AC1 inhibitors like ST034307 has demonstrated the therapeutic potential of targeting this enzyme, showing efficacy in preclinical models of inflammatory and visceral pain without causing analgesic tolerance. nih.govresearchgate.net

Receptor Modulation Studies and Binding Affinity Investigations

The benzamide scaffold, including this compound and its derivatives, has been investigated for its ability to modulate various biological receptors and enzymes. The specific functional groups on the benzamide core are critical for determining binding affinity and selectivity.

One key area of investigation is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that regulates inflammatory responses. nih.gov A derivative containing a 4-isopropylbenzamide moiety, identified as Compound 60, demonstrated potent inhibition of the NLRP3 inflammasome with an IC₅₀ value of 30 nM. nih.gov Further research on related scaffolds has led to the discovery of compounds with significantly improved potency and binding affinity for this target. nih.gov

Derivatives of 4-isopropylbenzamide have also been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation. nih.gov Specifically, N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide was found to be a highly potent HDAC6 inhibitor with a mean IC₅₀ of 4 nM and high selectivity against Plasmodium falciparum. nih.gov

Other receptor modulation studies include:

(E)-2-[2-(4-Fluorobenzylidene)hydrazinocarbonyl]-N-isopropylbenzamide , which has been noted in studies related to ryanodine (B192298) receptors, a class of intracellular calcium channels. physiology.org

N-(1-Aryl)-4-isopropylbenzamide derivatives , which are being explored for their ability to modulate enzyme and receptor interactions, with potential applications as antimicrobial and anti-inflammatory agents. smolecule.com

A licochalcone A derivative , (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl)phenyl)-4-isopropylbenzamide, showed potent activity against various cancer cell lines, suggesting interaction with targets relevant to cancer cell proliferation. researchgate.net

Table 2: Receptor Modulation by 4-isopropylbenzamide Analogs

| Compound/Derivative Class | Target | Observed Activity | Reference |

|---|---|---|---|

| Compound 60 (4-isopropylbenzamide moiety) | NLRP3 Inflammasome | Potent inhibition (IC₅₀ = 30 nM) | nih.gov |

| N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide | HDAC6 | Potent inhibition (IC₅₀ = 4 nM) | nih.gov |

| (E)-2-[2-(4-Fluorobenzylidene)hydrazinocarbonyl]-N-isopropylbenzamide | Ryanodine Receptors | Modulation noted | physiology.org |

| N-(1-Aryl)-4-isopropylbenzamide derivatives | Various enzymes and receptors | Modulation of activity | smolecule.com |

This table summarizes the diverse receptor and enzyme modulation activities of various analogs and derivatives containing the 4-isopropylbenzamide scaffold.

Cellular Pathway Modulation by this compound and Derivatives

The biological effects of this compound and its derivatives are mediated through their modulation of specific cellular signaling pathways.

cAMP Signaling Pathway: A primary pathway influenced by modulators of adenylyl cyclases is the cyclic adenosine monophosphate (cAMP) signaling cascade. nih.govfrontiersin.org Adenylyl cyclases are effector enzymes that transduce signals from G protein-coupled receptors (GPCRs) and other stimuli. nih.gov Upon binding of an agonist to a GPCR, such as the mu-opioid receptor (MOR), AC is typically inhibited, leading to decreased formation of cAMP. frontiersin.org However, prolonged agonist stimulation can paradoxically lead to AC superactivation and an increase in intracellular cAMP levels, a mechanism associated with opioid tolerance and hyperalgesia. frontiersin.org By directly inhibiting AC1, small molecules can reduce the production of cAMP, thereby attenuating pain signaling pathways in the central nervous system. nih.govfrontiersin.org This targeted inhibition represents a strategy to achieve analgesia while potentially avoiding the adverse effects linked to direct opioid receptor modulation. purdue.edu

NLRP3 Inflammasome Pathway: Derivatives of 4-isopropylbenzamide have been shown to modulate the NLRP3 inflammasome pathway. nih.gov The NLRP3 inflammasome is a key component of the innate immune system. nih.gov Upon activation by various stimuli, NLRP3 oligomerizes and recruits the ASC adaptor protein, which in turn activates pro-caspase-1. nih.gov Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and can also trigger a form of inflammatory cell death called pyroptosis. nih.gov The potent inhibition of this pathway by a 4-isopropylbenzamide derivative suggests a mechanism for exerting anti-inflammatory effects. nih.gov

Hydrogen Bonding Interactions in Biological Systems

Hydrogen bonds are crucial noncovalent interactions that govern the structure, function, and recognition of molecules within biological systems. jchemrev.comx-mol.com These interactions occur when a hydrogen atom is shared between two electronegative atoms, typically oxygen or nitrogen. jchemrev.comx-mol.com The strength and geometry of hydrogen bonds are fundamental to molecular recognition at receptor binding sites and the catalytic function of enzymes. x-mol.com

In the context of this compound, the functional groups present are key contributors to its potential hydrogen bonding interactions.

Hydroxyl (-OH) Group: The hydroxyl group on the phenyl ring is a significant site for hydrogen bonding. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs of electrons). x-mol.comsmolecule.com This dual capacity allows for versatile interactions with biological targets.

Amide Group (-CONH-): The amide linkage also participates in hydrogen bonding. The nitrogen-bound hydrogen (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. x-mol.comresearchgate.net

These hydrogen bonding capabilities are critical for the molecule's biological activity. They can facilitate the precise orientation of the compound within a receptor's binding pocket, thereby modulating the receptor's activity or an enzyme's catalytic function. The ability of the amino and hydroxy groups in related benzamide structures to form hydrogen bonds with target molecules is known to influence their biological effects. For example, in crystal structures of similar compounds, N—H⋯O hydrogen bonds have been shown to link molecules together, demonstrating their importance in molecular architecture and intermolecular interactions. researchgate.net

Structure Activity Relationship Sar and Computational Studies of 4 Hydroxy N Isopropylbenzamide

Systematic Structure-Activity Relationship (SAR) Analysis

The biological profile of 4-hydroxy-N-isopropylbenzamide is intrinsically linked to its chemical architecture. A systematic analysis of its structure-activity relationship (SAR) provides critical insights into how specific functional groups and structural modifications influence its interaction with biological targets.

Impact of Hydroxyl and Isopropyl Substitutions on Biological Activity

The hydroxyl (-OH) group at the para position of the phenyl ring and the N-isopropyl group are fundamental to the molecule's activity. The phenolic hydroxyl group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with receptor sites. Studies on related benzanilide and benzimidazole (B57391) derivatives have shown that the presence and position of hydroxyl groups can significantly impact biological efficacy, including antimicrobial and antiproliferative activities researchgate.netmdpi.com. The substitution pattern on the aromatic ring is a key determinant of the molecule's electronic and steric properties, which in turn affects binding affinity researchgate.net.

The N-isopropyl group contributes to the lipophilicity of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The size and branching of the alkyl substituent on the amide nitrogen can dictate the compound's fit within a receptor's binding pocket, thereby affecting potency and selectivity.

Modulation of Amide Linkage and Phenyl Ring Substituents on Potency and Selectivity

The amide linkage (-CONH-) is a central feature, providing a rigid planar structure and serving as a hydrogen bonding motif. Modifications to this linkage, such as creating reduced amide bond pseudodipeptides, have been shown in related compounds to preserve or even enhance potency while significantly increasing selectivity for specific targets nih.gov. Deletion of the carbonyl group can alter the conformational flexibility and electronic distribution, leading to improved binding characteristics nih.gov.

Furthermore, introducing various substituents on the phenyl ring can dramatically modulate the compound's potency and selectivity. For instance, in a series of N'-[4-(substituted phenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide derivatives, substitutions on the phenyl ring led to compounds with varying degrees of antimicrobial activity derpharmachemica.com. Electron-withdrawing groups, such as chloro and nitro groups, at specific positions were found to enhance activity against certain bacterial strains derpharmachemica.com. This highlights the importance of the electronic and steric profile of the phenyl ring in determining the biological action.

Below is a table illustrating the impact of phenyl ring substitutions on the antimicrobial activity of related benzohydrazide (B10538) analogs.

| Compound ID | Phenyl Ring Substituent (R) | Antimicrobial Activity (MIC µM) |

| 1 | H | Moderate |

| 2 | 4-Cl | Good |

| 3 | 2,4-diCl | High |

| 4 | 4-NO₂ | High |

| 5 | 4-OCH₃ | Low |

Note: This table is illustrative, based on general findings for benzamide (B126) derivatives, to demonstrate SAR principles.

Design Principles for Enhanced Target Selectivity and Therapeutic Efficacy

Based on SAR studies, several design principles can be formulated to optimize the therapeutic potential of this compound analogs. Key strategies include:

Bioisosteric Replacement: Replacing the amide bond with surrogates like a reduced amide bond to improve selectivity and metabolic stability nih.gov.

Strategic Substitution: Introducing specific substituents on the phenyl ring to fine-tune electronic properties and enhance interactions with the target.

Conformational Constraint: Modifying the N-alkyl group to optimize the compound's conformation for a better fit within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative structure-activity relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activities nih.gov. These models are invaluable for predicting the activity of new compounds and guiding the design of more potent molecules nih.govbasicmedicalkey.comarchivepp.com.

2D-QSAR Approaches for Predicting Biological Activities

Two-dimensional QSAR (2D-QSAR) models establish a relationship between biological activity and 2D structural descriptors of molecules. These descriptors can include physicochemical properties like logP (lipophilicity), molar refractivity (MR), and electronic parameters, as well as topological indices that describe molecular connectivity nih.gov.

For series of benzamide derivatives, 2D-QSAR models have been successfully developed to predict their anticancer activity jppres.com. A study on benzylidene hydrazine benzamides yielded a statistically significant 2D-QSAR equation that could predict the half-maximal inhibitory concentration (PIC₅₀) against a human lung cancer cell line jppres.com. The model indicated that parameters like solubility (Log S), molar refractivity (MR), and a reranking score were important for activity, achieving a high correlation coefficient (r = 0.921) jppres.com. Such models are useful for screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing nih.gov.

3D-QSAR Studies for Pharmacophore Modeling and Ligand Design

Three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of molecules and their surrounding interaction fields drugdesign.org. These studies are crucial for developing pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity.

In studies of benzamide analogues, 3D-QSAR models have been instrumental in understanding the structural requirements for inhibiting specific enzymes, such as FtsZ in bacteria nih.gov. These models, often generated using techniques like Comparative Molecular Field Analysis (CoMFA), provide contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity drugdesign.org. For example, a 3D-QSAR study on p-hydroxy benzohydrazide derivatives identified significant models that guided the design of new antimicrobial agents derpharmachemica.com.

Pharmacophore modeling based on a set of active benzamide derivatives can identify key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings nih.govnih.gov. These pharmacophores can then be used as 3D queries to screen virtual databases for novel chemical entities with the desired biological activity tbzmed.ac.ir. The integration of 3D-QSAR, pharmacophore modeling, and molecular docking provides a powerful platform for rational ligand design and lead optimization nih.govtbzmed.ac.ir.

A typical 3D-QSAR study on benzamide derivatives might yield the following statistical parameters, indicating a robust and predictive model.

| Parameter | Value | Description |

| r² | 0.83 - 0.91 | Correlation coefficient, indicating a good fit of the model to the training data. nih.govresearchgate.net |

| q² (or Q²) | 0.61 - 0.62 | Cross-validated correlation coefficient, indicating the predictive power of the model. jppres.comnih.gov |

| pred_r² | ~0.67 | Predictive r² for an external test set, confirming the model's external predictability. nih.gov |

Note: This table represents typical statistical results from 3D-QSAR studies on benzamide-related compounds.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used to predict the interaction between a small molecule ligand and a protein receptor.

A thorough review of the literature did not yield any studies that have performed molecular docking of this compound with any specific protein targets. Consequently, there is no data available on its binding modes, and no ligand-protein interaction analyses have been published. Therefore, it is not possible to provide a data table summarizing binding affinities or interacting residues for this compound.

Homology modeling is a computational method used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using a known experimental structure of a homologous protein as a template.

No research articles were found that have employed homology modeling to predict the structure of a potential uncharacterized target protein for this compound. Such studies would be a prerequisite for performing molecular docking in the absence of an experimentally determined protein structure.

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Characterization Techniques in 4-hydroxy-N-isopropylbenzamide Research

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental information about molecular structure and bonding. vanderbilt.edu Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) are crucial for the unambiguous identification and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the carbon-hydrogen framework of an organic molecule. hyphadiscovery.comcore.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide N-H proton, the phenolic O-H proton, and the protons of the isopropyl group. The aromatic protons typically appear as two doublets due to the para-substitution pattern on the benzene (B151609) ring. The isopropyl group exhibits a characteristic septet (or multiplet) for the single methine proton and a doublet for the six equivalent methyl protons. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals are expected for the carbonyl carbon of the amide, the aromatic carbons (including those bonded to the hydroxyl and amide groups), and the carbons of the isopropyl substituent. researchgate.net

The following table summarizes the predicted NMR data for this compound, based on analyses of structurally similar compounds like 4-hydroxybenzamide (B152061) and N-isopropylbenzamide. researchgate.netchemicalbook.com

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Aromatic CH (ortho to C=O) | δ 7.7-7.8 ppm (d) | δ 128-130 ppm |

| Aromatic CH (ortho to OH) | δ 6.8-6.9 ppm (d) | δ 115-116 ppm |

| Aromatic C-OH | - | δ 160-162 ppm |

| Aromatic C-C=O | - | δ 125-127 ppm |

| Amide C=O | - | δ 166-168 ppm |

| Isopropyl CH | δ 4.2-4.4 ppm (m) | δ 41-43 ppm |

| Isopropyl CH₃ | δ 1.2-1.3 ppm (d) | δ 22-24 ppm |

| Amide NH | Variable (broad singlet) | - |

| Phenolic OH | Variable (broad singlet) | - |

d = doublet, m = multiplet. Chemical shifts (δ) are in parts per million (ppm).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate. youtube.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

The presence of a phenolic hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The amide group shows a characteristic N-H stretching vibration, typically appearing as a sharp peak around 3300-3500 cm⁻¹, and a very strong, sharp C=O (Amide I band) stretching absorption between 1630 and 1680 cm⁻¹. libretexts.orgpressbooks.pub Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Phenol (B47542) O-H | Stretch, H-bonded | 3200-3600 (broad) |

| Amide N-H | Stretch | 3300-3500 (sharp, medium) |

| Aromatic C-H | Stretch | 3000-3100 (sharp, weak) |

| Aliphatic C-H | Stretch | 2850-2970 (medium) |

| Amide C=O | Stretch (Amide I) | 1630-1680 (strong, sharp) |

| Aromatic C=C | Stretch | 1450-1600 (medium to weak) |

| Amide C-N | Stretch | 1210-1320 (medium) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. vanderbilt.edu It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns. vanderbilt.edu For this compound (C₁₀H₁₃NO₂), the exact molecular weight is 179.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. miamioh.edu

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺), which can then break down into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical or cleavage of the N-isopropyl bond.

Loss of the isopropyl group: Fragmentation resulting in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion at m/z 136.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage.

Cleavage of the amide bond: Scission of the bond between the carbonyl group and the aromatic ring.

Aromatic compounds typically show a relatively stable molecular ion peak. libretexts.org

| Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 179 |

| [M - 15]⁺ | Loss of •CH₃ | 164 |

| [M - 43]⁺ | Loss of •CH(CH₃)₂ | 136 |

| [C₇H₆O₂]⁺ | 4-hydroxybenzoyl cation | 121 |

| [C₆H₅O]⁺ | Phenoxy cation | 93 |

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov It is essential for monitoring reaction progress, purifying compounds, and assessing the purity of the final product.

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. nih.govchemistryhall.com It works by separating components of a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a liquid mobile phase (the eluent). umich.edu

To monitor the synthesis of this compound (e.g., from 4-hydroxybenzoic acid and isopropylamine), a small sample of the reaction mixture is spotted onto a TLC plate at regular intervals. youtube.com The plate is then developed in a suitable solvent system. The starting materials and the product will have different polarities and thus travel up the plate at different rates, resulting in different Retention Factor (Rf) values. umich.edu The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, is prominent. chemistryhall.comyoutube.com Visualization is often achieved using UV light, as the aromatic ring in the compound will absorb UV radiation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for the quantitative analysis of this compound in various matrices. The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

A typical RP-HPLC method for the analysis of benzamide (B126) derivatives involves a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation. For instance, a method for a related compound, Rufinamide, utilized a mobile phase of water and acetonitrile (40:60, v/v) with UV detection at 215 nm. chromatographyonline.com The method demonstrated linearity over a wide concentration range, which is a key requirement for quantitative analysis. chromatographyonline.com

Method validation, following ICH guidelines, is essential to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). semanticscholar.org The specificity of the method ensures that the peak corresponding to this compound is free from interference from other components. Linearity is established by analyzing a series of solutions with known concentrations and demonstrating a linear relationship between concentration and peak area. Accuracy is determined by recovery studies, while precision is assessed through repeatability and intermediate precision measurements. semanticscholar.org

Forced degradation studies are an integral part of developing a stability-indicating method. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. chromatographyonline.com The HPLC method must be capable of separating these degradation products from the parent compound, thus providing a clear picture of its stability profile.

A hypothetical HPLC method for this compound could be developed and validated as summarized in the table below.

| Parameter | Condition/Specification |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 230-260 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Degradation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed to identify and quantify volatile organic impurities that may be present from the synthesis process. Additionally, it can be used to analyze volatile degradation products that may form under certain stress conditions.

For GC-MS analysis, derivatization is often necessary for non-volatile compounds like this compound to increase their volatility and thermal stability. libretexts.org Silylation, for example, is a common derivatization technique where active hydrogens in the molecule (such as the hydroxyl and amide protons) are replaced with a trimethylsilyl (B98337) (TMS) group. libretexts.org

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a benzamide derivative, characteristic fragmentation may include cleavage of the amide bond and fragmentation of the aromatic ring and the isopropyl group. miamioh.eduresearchgate.net Analysis of these fragmentation patterns allows for the unambiguous identification of the compound and its related volatile substances.

| Parameter | Condition/Specification |

|---|---|

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | Optimized to ensure volatilization without degradation (e.g., 250-280 °C) |

| Oven Temperature Program | A temperature gradient to separate compounds with different boiling points |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | Appropriate m/z range to cover the parent ion and expected fragments |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the technique of choice for trace-level quantitative analysis and for the identification of metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. semanticscholar.orglcms.cz

In an LC-MS/MS system, the liquid chromatograph separates the analytes, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like this compound and its metabolites without significant fragmentation in the ion source.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule of this compound), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantitative studies. researchgate.net

For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with LC is often employed. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of metabolites. By comparing the fragmentation patterns of the parent drug and its metabolites, the sites of metabolic modification (e.g., hydroxylation, glucuronidation, sulfation) can be elucidated.

| Parameter | Condition/Specification |

|---|---|

| LC Column | Reversed-phase C18 or HILIC for polar metabolites |

| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) for quantitative analysis or Quadrupole Time-of-Flight (Q-TOF) / Orbitrap for metabolite identification |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification |

In Vitro and In Vivo Biological Assay Development and Application

Cell Culture Models for Cytotoxicity and Antiproliferative Assays

In vitro cell culture models are fundamental for the initial screening of the cytotoxic and antiproliferative properties of this compound. A variety of human cancer cell lines, representing different tumor types, are typically used to assess the compound's potential as an anticancer agent.

Commonly used cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov The sulforhodamine B (SRB) assay is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. nih.gov

The antiproliferative activity is often quantified by determining the GI50 (concentration that causes 50% growth inhibition), TGI (concentration that causes total growth inhibition), and LC50 (concentration that causes 50% cell killing) values. These parameters provide a comprehensive profile of the compound's cytostatic and cytotoxic effects.

The choice of cell lines is critical and should ideally include a panel that represents a range of cancer types, such as breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HT-29, HCT-116), and lung (e.g., A549) cancer cell lines. nih.gov Comparing the activity across different cell lines can provide insights into potential mechanisms of action and selectivity.

| Cell Line | Cancer Type | Hypothetical GI50 (µM) for this compound |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available |

| HT-29 | Colon Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

Biochemical Assays for Enzyme Inhibition and Receptor Binding

To elucidate the mechanism of action of this compound, biochemical assays are employed to investigate its interaction with specific molecular targets, such as enzymes or receptors.

Enzyme inhibition assays are designed to measure the ability of the compound to inhibit the activity of a particular enzyme. The potency of inhibition is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Kinetic studies can further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, if this compound were hypothesized to be a cyclooxygenase (COX) inhibitor, its activity against COX-1 and COX-2 isoforms would be evaluated.

Receptor binding assays are used to determine the affinity of the compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor (e.g., cell membranes expressing the receptor) and a radiolabeled ligand that is known to bind to the receptor. The ability of the compound to displace the radiolabeled ligand is measured, and the binding affinity is expressed as the Ki (inhibition constant) or IC50 value.

| Target | Assay Type | Hypothetical IC50/Ki Value for this compound |

|---|---|---|

| Enzyme X | Enzyme Inhibition Assay | Data not available |